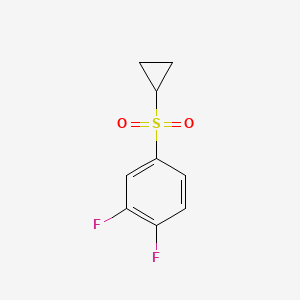
4-Cyclopropanesulfonyl-1,2-difluoro-benzene
Descripción general
Descripción
1,2-Difluorobenzene, also known as DFB, is an aromatic compound with the formula C6H4
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluorinated Compounds
4-Cyclopropanesulfonyl-1,2-difluoro-benzene and related compounds are involved in the synthesis and characterization of various fluorinated compounds. For instance, the preparation of 3,4-fused cyclopropabenzenes and their characterization using NMR data highlights the importance of such compounds in synthetic chemistry (Müller & Rodriguez, 1986).
Development of Ion Exchange Membranes
Research shows the use of fluorinated compounds in developing ion exchange membranes, which are critical in energy applications like fuel cells. For example, the synthesis of fluorinated sulfonated poly(arylene ether) copolymers demonstrates the potential of these compounds in creating high-performance membranes with improved conductivity and stability (Kim, Park, & Lee, 2020).
Advances in Polymer Science
The application of fluorinated cyclopropane derivatives extends to polymer science. Studies have been conducted on the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the role of such fluorinated structures in enhancing the efficiency of proton conduction in polymers (Matsumoto, Higashihara, & Ueda, 2009).
Organic Synthesis and Catalysis
Fluorinated cyclopropane derivatives are also significant in organic synthesis and catalysis. An example is the silver triflate-catalyzed cyclopropyl carbinol rearrangement for synthesizing oxygen heterocycles, demonstrating the utility of these compounds in complex organic transformations (Chan et al., 2015).
Crystallography and Material Science
The study of crystal structures of compounds containing fluorinated cyclopropane rings, like in the case of 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione, contributes to a deeper understanding of molecular interactions and material properties (Srinivasan et al., 2013).
Catalysis and Chemical Transformations
These compounds play a role in catalysis and chemical transformations. For instance, their involvement in the cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to form trisubstituted benzenes underlines their importance in facilitating complex chemical reactions (Pati & Liu, 2012).
Propiedades
IUPAC Name |
4-cyclopropylsulfonyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-8-4-3-7(5-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPGLMUHZXKADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropanesulfonyl-1,2-difluoro-benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

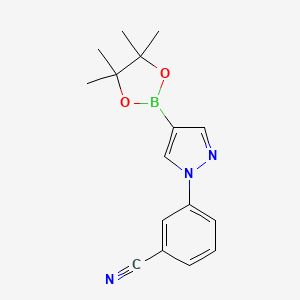
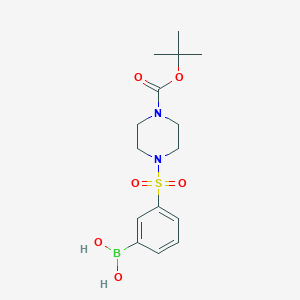
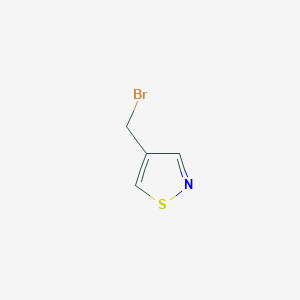
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)
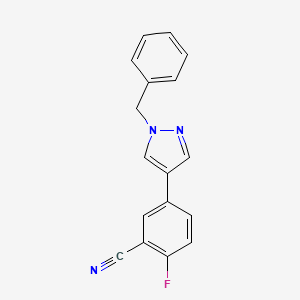
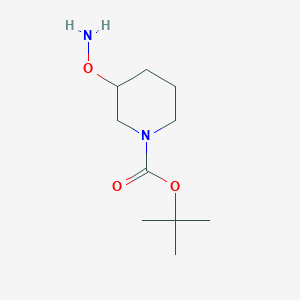
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
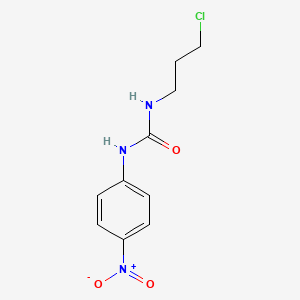
![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)
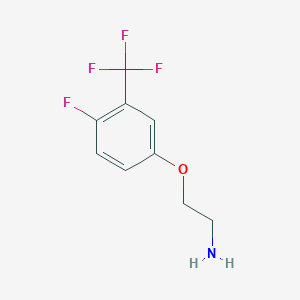
![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)